molecular formula C6H9NO2 B2682887 6-Oxa-1-azaspiro[3.4]octan-2-one CAS No. 1341785-91-8

6-Oxa-1-azaspiro[3.4]octan-2-one

Cat. No.: B2682887
CAS No.: 1341785-91-8
M. Wt: 127.143
InChI Key: CDUVRCRIPLVQRR-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxa-1-azaspiro[34]octan-2-one is a heterocyclic compound with a unique spiro structure It is characterized by the presence of an oxygen atom and a nitrogen atom within its ring system, making it an interesting subject for various chemical and pharmaceutical studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-1-azaspiro[3.4]octan-2-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a four-membered ring. This process typically requires the use of readily available starting materials and conventional chemical transformations . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved efficiency, safety, and scalability compared to traditional batch processes . The use of microreaction systems allows for precise control over reaction parameters, leading to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Oxa-1-azaspiro[3.4]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound, often resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Oxa-1-azaspiro[3.4]octan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxa-1-azaspiro[3.4]octan-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 6-Oxa-1-azaspiro[3.4]octan-2-one stands out due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer unique chemical reactivity and potential biological activity. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.

Properties

IUPAC Name

(4R)-7-oxa-1-azaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-3-6(7-5)1-2-9-4-6/h1-4H2,(H,7,8)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVRCRIPLVQRR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@]12CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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